molecular formula C24H19N2O2P B11076738 2-(Diphenyl-phosphinoyl)-4-phenylazo-phenol

2-(Diphenyl-phosphinoyl)-4-phenylazo-phenol

Cat. No.: B11076738
M. Wt: 398.4 g/mol
InChI Key: BRMQPMCBJQEWAE-UHFFFAOYSA-N
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Description

2-(DIPHENYLPHOSPHORYL)-4-[(Z)-2-PHENYL-1-DIAZENYL]PHENOL is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a diphenylphosphoryl group and a phenyl diazenyl group attached to a phenol ring. These structural features contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIPHENYLPHOSPHORYL)-4-[(Z)-2-PHENYL-1-DIAZENYL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diphenylphosphine oxide with a suitable phenol derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diphenylphosphoryl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(DIPHENYLPHOSPHORYL)-4-[(Z)-2-PHENYL-1-DIAZENYL]PHENOL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The phenol group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield diphenylphosphoryl oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(DIPHENYLPHOSPHORYL)-4-[(Z)-2-PHENYL-1-DIAZENYL]PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(DIPHENYLPHOSPHORYL)-4-[(Z)-2-PH

Properties

Molecular Formula

C24H19N2O2P

Molecular Weight

398.4 g/mol

IUPAC Name

2-diphenylphosphoryl-4-phenyldiazenylphenol

InChI

InChI=1S/C24H19N2O2P/c27-23-17-16-20(26-25-19-10-4-1-5-11-19)18-24(23)29(28,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18,27H

InChI Key

BRMQPMCBJQEWAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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